molecular formula C25H24ClN5O3 B14172018 N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide

Cat. No.: B14172018
M. Wt: 477.9 g/mol
InChI Key: BCMOXIPKEICHIC-UHFFFAOYSA-N
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Description

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide is a synthetic small molecule provided for research purposes. This compound features a benzamide scaffold linked to an indazole core and a chlorophenyl butanamide side chain, a structural motif found in molecules investigated for targeted biological activity. Structurally related compounds, such as those sharing the N-phenylbenzamide framework, have been studied for their ability to modulate host factors like APOBEC3G (A3G), presenting a potential mechanism for broad-spectrum antiviral research . Furthermore, closely related analogs have been identified as interacting with specific kinases, such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), indicating its potential utility in fundamental cell signaling and regulation studies . Researchers can employ this compound as a chemical tool to probe disease mechanisms involving these pathways. It is presented as a valuable candidate for early-stage drug discovery, biochemical assay development, and target validation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C25H24ClN5O3

Molecular Weight

477.9 g/mol

IUPAC Name

N-[5-[[4-amino-2-(3-chlorophenyl)butanoyl]amino]-1H-indazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H24ClN5O3/c1-34-19-8-5-15(6-9-19)24(32)29-23-21-14-18(7-10-22(21)30-31-23)28-25(33)20(11-12-27)16-3-2-4-17(26)13-16/h2-10,13-14,20H,11-12,27H2,1H3,(H,28,33)(H2,29,30,31,32)

InChI Key

BCMOXIPKEICHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)C(CCN)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1H-Indazole Core

Cyclization of Hydrazine Derivatives

The 1H-indazole scaffold is typically synthesized via cyclization reactions. A widely cited method involves the treatment of ortho-hydroxyaryl aldehyde hydrazones with ammonium chloride in ethanol under mechanochemical grinding conditions. For example, hydrazones derived from 2-hydroxybenzaldehyde derivatives react with NH$$_4$$Cl to yield 3-substituted 1H-indazoles in 75–88% yields. This method avoids metal catalysts and operates under ambient conditions, making it scalable and environmentally benign.

Example Protocol:

  • Hydrazone Formation:
    • 2-Hydroxybenzaldehyde (1.0 equiv.) and hydrazine hydrate (2.0 equiv.) are ground in ethanol for 30 minutes.
    • The hydrazone intermediate is isolated via filtration and recrystallization.
  • Indazole Cyclization:
    • The hydrazone is ground with NH$$_4$$Cl (2.0 equiv.) in ethanol for 30 minutes.
    • The crude product is purified by column chromatography (silica gel, ethyl acetate/petroleum ether).

Palladium-Catalyzed C–H Activation

Alternative routes employ palladium-catalyzed C–H amination for indazole synthesis. For instance, diaryl ketone hydrazones treated with iodine and potassium iodide undergo intramolecular cyclization to form 1H-indazoles. This method is advantageous for introducing electron-withdrawing or donating groups at specific positions.

Functionalization of the Indazole Core

Introduction of the 4-Methoxybenzamide Group

The 3-position of the indazole core is functionalized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting 3-amino-1H-indazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Example Protocol:

  • Acylation Reaction:
    • 3-Amino-1H-indazole (1.0 equiv.) is dissolved in anhydrous dichloromethane.
    • 4-Methoxybenzoyl chloride (1.1 equiv.) and triethylamine (3.0 equiv.) are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 12 hours, followed by extraction and purification via recrystallization (ethanol/water).

Side-Chain Synthesis: 4-Amino-2-(3-Chlorophenyl)Butanamide

The butanamido side chain is synthesized through a multi-step sequence:

Alkylation of 3-Chlorophenylacetonitrile
  • 3-Chlorophenylacetonitrile undergoes alkylation with ethyl bromoacetate in the presence of NaH to form ethyl 2-cyano-2-(3-chlorophenyl)acetate.
  • Hydrolysis of the nitrile group with HCl yields 2-(3-chlorophenyl)succinic acid.
Conversion to 4-Amino Derivative
  • The succinic acid derivative is treated with thionyl chloride to form the acid chloride, which is then reacted with ammonium hydroxide to yield 4-amino-2-(3-chlorophenyl)butanamide.

Final Coupling Reaction

Amide Bond Formation

The indazole intermediate and the side-chain amine are coupled using carbodiimide reagents. A representative protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Example Protocol:

  • Activation of Carboxylic Acid:
    • 4-Methoxybenzamide-indazole-3-carboxylic acid (1.0 equiv.) is activated with EDC (1.2 equiv.) and HOBt (1.2 equiv.) in DMF for 1 hour.
  • Coupling with Amine:
    • 4-Amino-2-(3-chlorophenyl)butanamide (1.1 equiv.) is added, and the reaction is stirred at room temperature for 24 hours.
  • Purification:
    • The product is isolated via column chromatography (silica gel, methanol/dichloromethane) and recrystallized from ethanol.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with gradients of ethyl acetate/petroleum ether or methanol/dichloromethane.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity assessment.

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 10.45 (s, 1H, NH), 8.01–7.54 (m, aromatic H), 3.84 (s, 3H, OCH3), 2.54 (s, CH3).
  • IR (KBr): 3353 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O).
  • HRMS: Calculated for C$${27}$$H$${25}$$ClN$$4$$O$$3$$ [M+H]$$^+$$: 513.1684; Found: 513.1682.

Challenges and Optimization

Regioselectivity in Indazole Formation

Mechanochemical grinding improves regioselectivity compared to traditional thermal methods, reducing byproducts such as 2H-indazole isomers.

Side-Chain Stability

The 4-amino group is prone to oxidation; thus, reactions are conducted under inert atmospheres (N$$_2$$ or Ar). Boc-protection followed by acidic deprotection is often employed.

Industrial-Scale Considerations

Cost-Effective Catalysts

Copper(II) chloride (5 mol%) in acetonitrile enables gram-scale synthesis with 40–60% yields.

Solvent Recycling

Ethanol and acetonitrile are recovered via distillation, reducing environmental impact.

Emerging Methodologies

Rhodium-Catalyzed C–H Activation

Recent advances utilize [Cp*RhCl$$2$$]$$2$$ for direct functionalization of indazoles, bypassing intermediate protection steps.

Continuous Flow Synthesis

Microreactor systems enhance reaction control for steps such as nitrile hydrolysis, improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Target/Activity Reference
DJM2005 1H-Indazole 4-Methoxybenzamide, 4-amino-2-(3-Cl-Ph) 464.92 DYRK2 inhibitor
Compound 6 (Thiadiazole-isoxazole) Thiadiazole-isoxazole Benzamide 348.39 Antimicrobial
Compound 5h (Benzoxazole) Benzoxazole 4-Aminobutanamide, methoxyphenyl ~450 (estimated) Anti-inflammatory (TLR4/NF-κB)
Example 53 (Pyrazolo-pyrimidine) Pyrazolo-pyrimidine Fluorophenyl, chromenone 589.1 (M+1) FLT3 kinase inhibitor

Key Findings

Structural Specificity: DJM2005’s indazole core and chiral 4-aminobutanamide chain are unique among analogues, enabling precise DYRK2 binding .

Substituent Impact :

  • The 3-chlorophenyl group in DJM2005 enhances hydrophobic interactions in the kinase ATP pocket.
  • Methoxybenzamide improves solubility compared to sulfonamide or tetrazole derivatives .

Selectivity : Fluorinated compounds (e.g., Example 53) show broader kinase inhibition but lower specificity for DYRK2 .

Biological Activity

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide is a small molecule that belongs to the class of gamma amino acids and derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClN5O2C_{24}H_{22}ClN_5O_2, with a molecular weight of approximately 447.92 g/mol. Its structure includes an indazole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC24H22ClN5O2
Molecular Weight447.92 g/mol
DrugBank IDDB07608
Clinical TrialsNone reported

Research indicates that this compound may exhibit dual-specificity kinase activities, which include both serine/threonine and tyrosine kinase activities. It has been shown to play a role in DNA repair mechanisms, particularly in the context of double-strand breaks (DSBs) following DNA damage. Specifically, it phosphorylates RNF169, enhancing its ability to regulate the accumulation of TP53BP1 at DSB sites, thereby promoting homologous recombination repair (HRR) .

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, related compounds have demonstrated broad-spectrum antiviral effects against various viruses such as HIV-1 and Hepatitis B Virus (HBV). The mechanism is thought to involve the enhancement of intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication .

Case Study: Anti-HBV Activity

In a study evaluating the anti-HBV activity of related benzamide derivatives, one compound showed significant efficacy with an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating strong potential for therapeutic development against HBV infections .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9883)
  • Blood-Brain Barrier Penetration : High probability (0.9864)
  • P-glycoprotein Substrate : Non-substrate

These properties indicate that the compound could effectively reach systemic circulation and potentially cross the blood-brain barrier, making it a candidate for central nervous system applications .

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